molecular formula C13H15N5O3 B2433779 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea CAS No. 2034521-32-7

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Cat. No.: B2433779
CAS No.: 2034521-32-7
M. Wt: 289.295
InChI Key: QNMQPPIRIFZNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the formation of amides and esters. It is commonly used as a coupling reagent in peptide synthesis and other organic reactions due to its ability to activate carboxylic acids.

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to be used as condensing agents in peptide synthesis . They facilitate the formation of amide bonds between carboxylic acids and amines .

Mode of Action

The compound interacts with its targets (carboxylic acids and amines) to form amide bonds . This is achieved through a condensation reaction, which is a chemical reaction where two molecules combine to form a larger molecule, with the loss of a smaller molecule in the process .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects of this action would be the successful synthesis of the desired peptide.

Pharmacokinetics

It’s worth noting that the by-product of the reaction with dmtmm, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (ho-mdt), is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability.

Result of Action

The result of the compound’s action is the formation of amide bonds, leading to the synthesis of peptides . This is a crucial step in peptide synthesis, and the compound’s ability to facilitate this reaction makes it valuable in this field.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions with DMTMM can proceed under atmospheric conditions without drying of the solvent . Furthermore, readily removable and solubilizing solvents, including water, can be used in reactions with DMTMM, and no drying requirements are needed for the reaction solvents . This suggests that the compound’s action is quite robust and can be carried out in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under controlled conditions . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amidation: Typically involves carboxylic acids and amines in the presence of the compound in an organic solvent like THF.

    Esterification: Involves carboxylic acids and alcohols under similar conditions.

    Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

Scientific Research Applications

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea is unique due to its high reactivity and efficiency in activating carboxylic acids. It offers advantages over other coupling reagents, such as higher yields and fewer side reactions, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-20-12-16-10(17-13(18-12)21-2)8-14-11(19)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQPPIRIFZNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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